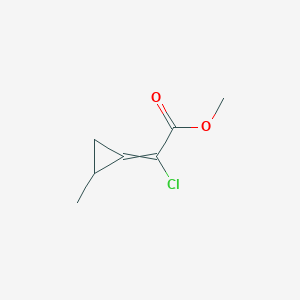
Methyl chloro(2-methylcyclopropylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl chloro(2-methylcyclopropylidene)acetate is an organic compound with the molecular formula C7H9ClO2. It is a derivative of cyclopropane, featuring a chloro group and a methyl ester functional group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl chloro(2-methylcyclopropylidene)acetate can be synthesized through various methods. One common approach involves the esterification of chloroacetic acid with methanol under acidic conditions. The reaction typically occurs at elevated temperatures (105-110°C) to drive the esterification to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl chloro(2-methylcyclopropylidene)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones.
Reduction Reactions: Reduction can yield alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted esters, acids, ketones, and alcohols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl chloro(2-methylcyclopropylidene)acetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including heterocycles and spiro compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Biological Studies: Researchers use it to study enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of methyl chloro(2-methylcyclopropylidene)acetate involves its reactivity with various nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the ester functionality can participate in esterification and hydrolysis reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl chloroacetate: Similar in structure but lacks the cyclopropylidene group.
Methyl 2-chloro-2-cyclopropylideneacetate: A closely related compound with similar reactivity.
Ethyl chloroacetate: An ester with an ethyl group instead of a methyl group.
Uniqueness
Methyl chloro(2-methylcyclopropylidene)acetate is unique due to its cyclopropylidene moiety, which imparts distinct reactivity and stability compared to other chloroacetates. This uniqueness makes it valuable in the synthesis of specialized organic compounds and materials .
Propriétés
Numéro CAS |
89879-07-2 |
|---|---|
Formule moléculaire |
C7H9ClO2 |
Poids moléculaire |
160.60 g/mol |
Nom IUPAC |
methyl 2-chloro-2-(2-methylcyclopropylidene)acetate |
InChI |
InChI=1S/C7H9ClO2/c1-4-3-5(4)6(8)7(9)10-2/h4H,3H2,1-2H3 |
Clé InChI |
FDRPUBDGLAKUHT-UHFFFAOYSA-N |
SMILES canonique |
CC1CC1=C(C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tris[2-(4-hydroxybenzoyl)phenyl] phosphite](/img/structure/B14375525.png)
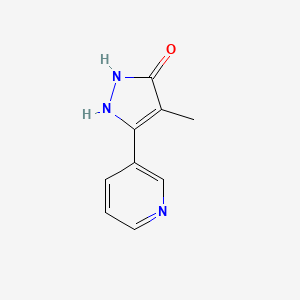
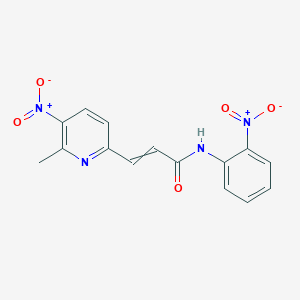
![2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane](/img/structure/B14375552.png)
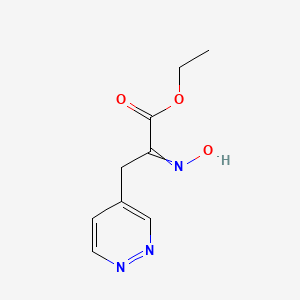
![N-[2,6-Di(propan-2-yl)phenyl]-2,3-dimethylbutanamide](/img/structure/B14375558.png)
![2-Butylpyrazolo[5,1-a]isoquinoline](/img/structure/B14375562.png)
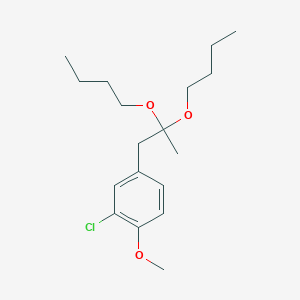
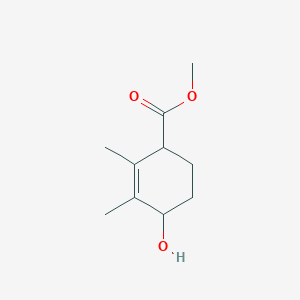
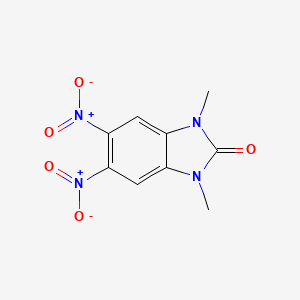
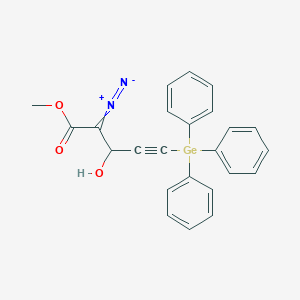
![2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran](/img/structure/B14375584.png)
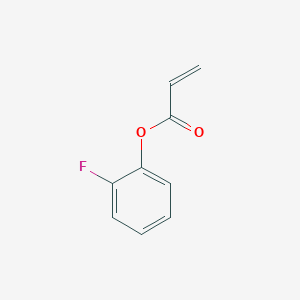
![3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14375604.png)
